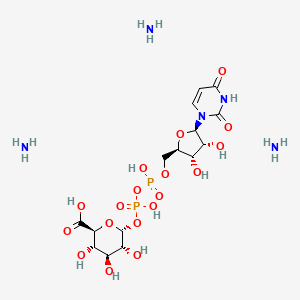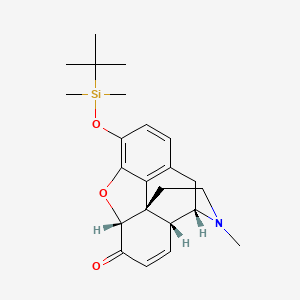
3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 is a complex organic molecule. It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a derivative of cyclopenta[a]phenanthrene, a structure commonly found in steroids and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups, introduction of deuterium atoms, and formation of the cyclopenta[a]phenanthrene core The tert-butyl(dimethyl)silyl group is often used as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize the number of steps. This often includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ketone or aldehyde functionalities can be reduced back to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using fluoride sources like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: TBAF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction will revert it back to an alcohol.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of steroid chemistry.
Biology: Its deuterium-labeled analogs are used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in steroid metabolism, altering their activity. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the mechanisms of these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with a similar structure but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 lies in its multiple chiral centers and the presence of deuterium atoms. These features make it a valuable tool for studying stereochemistry and isotope effects in chemical and biological systems.
Propriétés
Numéro CAS |
853904-64-0 |
|---|---|
Formule moléculaire |
C26H48O2Si |
Poids moléculaire |
425.8 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H48O2Si/c1-23(2,3)29(7,8)28-19-11-14-24(4)18(17-19)9-10-20-21(24)12-15-25(5)22(20)13-16-26(25,6)27/h18-22,27H,9-17H2,1-8H3/t18-,19-,20+,21-,22-,24-,25-,26-/m0/s1/i6D3,16D2 |
Clé InChI |
YTSGDPVPFSGBCK-CYGKRSOZSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
SMILES isomérique |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O[Si](C)(C)C(C)(C)C)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)









![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


